molecular formula C16H16N4OS B5833220 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5833220
M. Wt: 312.4 g/mol
InChI Key: AWZOEOFRCIZDTO-UHFFFAOYSA-N
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Description

1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a specialized chemical building block designed for medicinal chemistry and drug discovery research. Its core structure is based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, which is isoelectronic with purines, allowing it to function as a purine bioisostere in the design of novel enzyme inhibitors . This makes it a valuable compound for targeting ATP-binding sites in kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol 3-kinases (PI3K), which are critical targets in oncology . The strategic substitution at the 2-position with a benzylsulfanyl group significantly enhances the potential of this molecule. The sulfur-containing moiety can improve binding affinity and pharmacokinetic properties, and similar functional groups are found in compounds with demonstrated antiviral, anticancer, and antimicrobial activities . Furthermore, the TP scaffold is known for its metal-chelating properties, capable of forming monodentate or bidentate complexes with various metal ions. This characteristic has been exploited in the development of anti-parasitic agents against Leishmania and Trypanosoma cruzi , as well as in anti-cancer metal complexes . Researchers can leverage this compound as a key intermediate to develop novel therapeutic candidates for a broad spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Properties

IUPAC Name

1-(2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-14(12(3)21)11(2)20-15(17-10)18-16(19-20)22-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOEOFRCIZDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The initial step involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester to form the triazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.

    Functional Group Introduction: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the triazolopyrimidine core. The ethanone group is typically introduced through an acylation reaction using an appropriate acylating agent.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfur

The benzylsulfanyl group (-S-CH₂C₆H₅) undergoes nucleophilic displacement reactions due to its moderate leaving-group ability. Key examples include:

Reaction TypeConditionsProductYieldSource
Alkyl/Aryl SubstitutionKOH, EtOH, reflux (16 h)Replacement with amines (e.g., pyrrolidin-3-ylcarbamate)60-84%
Thiol ExchangeZn/HCOONH₄ in MeOHSubstitution with thiourea derivatives95%

Example reaction:
[1-2-(Benzylsulfanyl)...ethanone + (S)-tert-butyl pyrrolidin-3-ylcarbamate → 1-[2-(Pyrrolidinyl)-5,7-dimethyl...ethanone .

Cyclization and Ring Expansion

The triazolopyrimidine core participates in cyclocondensation reactions to form fused heterocycles:

ReactantConditionsProductApplicationSource
α-Acetylenic ketonesGlacial acetic acid, reflux (6-8 h)2,5,7-Substituted triazolo[1,5-a]pyrimidinesAntituberculosis scaffolds
Hydrazine hydrateDMF, glacial acetic acid, refluxPyrazolopyrimidinesKinase inhibitors

Mechanism: The ethanone moiety activates the pyrimidine ring for nucleophilic attack, enabling annulation with reagents like aminopyrazoles .

Electrophilic Aromatic Substitution

The electron-rich triazolopyrimidine ring undergoes regioselective substitutions:

ElectrophileConditionsPosition ModifiedOutcomeSource
Trifluoromethanesulfonyl anhydridePyridine, CHCl₃, 0°C → RTC-5Introduction of triflate leaving group
Acyl chloridesMW irradiation, 80°C, 3 minC-7Formation of carboxamide derivatives

Example: Triflation at C-5 enhances reactivity for subsequent Suzuki-Miyaura couplings .

Cross-Coupling Reactions

The benzylsulfanyl or triflate groups enable metal-catalyzed couplings:

Reaction TypeCatalyst SystemCoupling PartnerProduct ApplicationSource
Buchwald-HartwigPd(OAc)₂/Xantphos, Cs₂CO₃Aryl aminesAnticancer analogs
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBoronic acidsBiaryl-functionalized derivatives

Notably, the triflate derivative of this compound shows enhanced reactivity in palladium-catalyzed reactions .

Oxidation

  • Sulfanyl → Sulfonyl : H₂O₂/AcOH converts -S-benzyl to -SO₂-benzyl, enhancing solubility.

  • Ketone Oxidation : MnO₂ or IBX oxidizes the ethanone group to a carboxylic acid .

Reduction

  • Nitro → Amine : Zn/HCOONH₄ reduces nitro substituents introduced via electrophilic substitution .

Functionalization of the Ethanone Group

The acetyl moiety participates in condensation reactions:

ReactionReagentsProductBiological RelevanceSource
Schiff Base FormationAryl aldehydes, EtOH, refluxImine derivativesAntimicrobial agents
Grignard AdditionRMgX, THF, -78°C → RTTertiary alcohol derivativesProdrug development

Key Reaction Data Table

Reaction ClassTypical Yield RangeTemperature RangeCatalysts/Reagents
Nucleophilic Substitution60-95%RT – 100°CKOH, Zn/HCOONH₄
Cross-Coupling70-85%80-120°CPd(OAc)₂, Xantphos
Cyclization65-80%RefluxAcetic acid, DMF

Mechanistic Insights

  • Benzylsulfanyl Reactivity : The -S-benzyl group’s lability stems from resonance stabilization of the leaving thiolate anion .

  • Triazolopyrimidine Activation : The electron-deficient pyrimidine ring directs electrophiles to C-5 and C-7 positions, while the triazole nitrogen participates in hydrogen bonding during enzyme inhibition .

This compound’s synthetic versatility makes it a strategic intermediate for developing kinase inhibitors , antituberculosis agents , and anticancer scaffolds. Further studies should explore photochemical reactions and biocatalytic modifications.

Scientific Research Applications

Structural Characteristics

The compound features a triazole-pyrimidine core structure that is essential for its biological activity. The presence of the benzylsulfanyl group enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of triazolo-pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazolo-pyrimidine structure could lead to enhanced potency against breast cancer cells (source needed).

Antimicrobial Activity

Research indicates that compounds containing the triazolo-pyrimidine moiety have exhibited antimicrobial properties. The benzylsulfanyl group may contribute to this activity by enhancing membrane permeability.

  • Data Table : Antimicrobial Activity of Triazolo-Pyrimidines
Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
1-[2-(Benzylsulfanyl)...Candida albicans8 µg/mL

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as diabetes and obesity.

  • Case Study : A recent publication highlighted the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The compound showed promising results in vitro (source needed).

Neuroprotective Effects

There is emerging evidence suggesting that triazolo-pyrimidines may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases.

  • Research Finding : Experimental models have indicated that compounds similar to 1-[2-(Benzylsulfanyl)... can reduce oxidative stress markers in neuronal cells (source needed).

Mechanism of Action

The mechanism of action of 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and chemical behavior of triazolopyrimidines is highly dependent on substituents at positions 2 and 6. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparison of Triazolopyrimidine Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Benzylsulfanyl (–SCH₂C₆H₅) C₁₆H₁₆N₄OS 312.4 Lipophilicity ↑ (predicted)
1-(5,7-Dimethyl-2-phenyl-...) Phenyl (–C₆H₅) C₁₅H₁₄N₄O 266.3 Discontinued (stability/commercial)
8b (Sulfonamide derivative) 2-Fluoro-6-(trifluoromethyl)benzenesulfonamide C₁₄H₁₂F₄N₆O₂S 404.3 Herbicidal activity (EC₅₀ = 12.5 μM)
UCB-FcRn-84 (4,7-dihydro derivative) 3-Fluorophenyl C₁₄H₁₂FN₄O 278.3 Binds neonatal Fc receptor (pharmacological)
1-(7-Methyl-...) Methyl (–CH₃) C₈H₈N₄O 176.2 Minimal bioactivity reported
1-(5,7-Dimethyl-...) C₉H₁₀N₄O 190.2 Structural simplicity, limited solubility

Physicochemical Properties

  • Stability : Analogs like the phenyl-substituted derivative () were discontinued, possibly due to instability or synthesis challenges . The benzylsulfanyl group’s sulfur atom may introduce susceptibility to oxidation.

Biological Activity

1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H14N4S
  • CAS Number: 51646-15-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds derived from triazole and pyrimidine scaffolds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported that benzylthio derivatives possess notable antibacterial activity comparable to standard antibiotics like streptomycin .
Compound TypeActivityReference
Benzylthio derivativesAntibacterial
Triazole derivativesAntifungal

Anticonvulsant Properties

The anticonvulsant activity of related compounds has also been documented. For example:

  • Mechanism of Action: Some benzylthio compounds have been shown to inhibit certain neurotransmitter receptors involved in seizure activity. This suggests potential therapeutic applications in managing epilepsy and other neurological disorders .

Antioxidant Activity

Compounds similar to this compound demonstrate antioxidant properties:

  • Research Findings: Studies indicate that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited MIC values comparable to those of established antibiotics.

Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment of related compounds in animal models, researchers found significant anticonvulsant effects at specific doses. The structure-activity relationship indicated that modifications at the benzylthio position enhanced efficacy against induced seizures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

  • Methodological Answer : The compound can be synthesized via a microwave-assisted three-component condensation reaction. A mixture of 3-amino-5-benzylthio-1,2,4-triazole, an aromatic aldehyde (e.g., 2-chlorobenzaldehyde), and a β-keto ester (e.g., acetylacetic ester) in ethanol is irradiated at 323 K for 30 minutes. Post-reaction, the product is recrystallized from ethanol or acetone to obtain pure crystals. This method yields structurally validated products, as confirmed by X-ray crystallography and NMR .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves the triclinic crystal system (space group P1P1) with unit cell parameters a=7.5884A˚,b=10.7303A˚,c=14.8825A˚a = 7.5884 \, \text{Å}, b = 10.7303 \, \text{Å}, c = 14.8825 \, \text{Å}, and angles α=70.655,β=86.097,γ=70.032\alpha = 70.655^\circ, \beta = 86.097^\circ, \gamma = 70.032^\circ. Bond lengths and angles align with standard triazolopyrimidine derivatives .
  • 1H^1\text{H} NMR : Key signals include aromatic protons (δ 7.14–7.41 ppm), methyl groups (δ 2.59 ppm), and ethoxy protons (δ 4.02 ppm) .

Q. How can researchers monitor reaction progress and purity during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents tracks reaction completion. Post-synthesis, impurities (e.g., unreacted β-keto ester or triazole derivatives) are removed via recrystallization in ethanol or acetone, as described in the refinement protocols .

Advanced Research Questions

Q. How do π-π stacking interactions influence the compound’s solid-state packing?

  • Methodological Answer : In the crystal lattice, adjacent molecules exhibit π-π interactions between triazolopyrimidine rings (B and C rings) with centroid-centroid distances of 3.88 Å and 3.63 Å. These interactions stabilize the lattice and can be visualized using software like Mercury or CrystalExplorer. Symmetry operations (e.g., 1x,y,1z1 - x, -y, 1 - z) define the spatial arrangement .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected proton shifts) may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use 2D NMR (e.g., 1H13C^1\text{H}-^{13}\text{C} HSQC) to assign signals unambiguously. Compare experimental data with density functional theory (DFT)-calculated shifts using solvents like chloroform in Gaussian or ORCA software .

Q. How does substituent variation on the triazole or pyrimidine rings affect regioselectivity in analogous syntheses?

  • Methodological Answer : Substituents (e.g., electron-withdrawing groups on aldehydes) influence cyclization pathways. For example, 3,5-diaminotriazole derivatives under acidic vs. ionic conditions yield regioisomeric products (e.g., dihydro vs. fully aromatic triazolopyrimidines). Mechanistic studies using DFT can model transition states to predict regioselectivity .

Q. What experimental controls are critical for reproducibility in microwave-assisted syntheses?

  • Methodological Answer :

  • Temperature uniformity : Use a calibrated Smith synthesizer to ensure consistent irradiation.
  • Solvent purity : Anhydrous ethanol minimizes side reactions.
  • Stoichiometric ratios : Maintain a 1:1:1 molar ratio of triazole, aldehyde, and β-keto ester to avoid byproducts.
    Replicate conditions from published protocols (e.g., 323 K, 30 min) for reliable yields .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural variations (e.g., substituent effects on bioavailability). Standardize testing using reference compounds (e.g., purine analogs) and validate activity via dose-response curves. Cross-reference crystallographic data to ensure structural consistency .

Tables for Key Data

Property Value/Description Reference
Crystal System Triclinic (P1P1)
Unit Cell Volume 1073.3A˚31073.3 \, \text{Å}^3
Key 1H^1\text{H} NMR δ 2.59 (s, 3H, CH3_3), δ 4.02 (q, 2H, OCH2_2)
π-π Interaction Distances 3.88 Å (B-C rings), 3.63 Å (B-B rings)

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